Ensifentrine

Catalog No.
S541894
CAS No.
298680-25-8
M.F
C26H31N5O4
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ensifentrine

CAS Number

298680-25-8

Product Name

Ensifentrine

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

RPL-554; RPL-554; RPL-554; LS-193,855; LS 193,855; LS 193,855; LS193855; LS193855; LS-193855.

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Description

The exact mass of the compound Ensifentrine is 477.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trials

Several clinical trials have been conducted to investigate the efficacy and safety of ensifentrine in COPD patients. These trials have primarily focused on inhaled ensifentrine delivered via a nebulizer.

  • A Phase IIb study showed that all four doses of ensifentrine significantly improved lung function (measured by FEV1) and symptoms compared to placebo after four weeks of treatment [].
  • Two Phase III trials, ENHANCE-1 and ENHANCE-2, demonstrated that ensifentrine met the primary endpoint of statistically significant improvement in lung function compared to placebo over 24 weeks [, ].
  • Pooled data from ENHANCE-1 and ENHANCE-2 also showed that ensifentrine significantly reduced the rate and risk of COPD exacerbations [].

Future Research

  • The US Food and Drug Administration (FDA) recently accepted Verona Pharma's New Drug Application (NDA) for ensifentrine for the maintenance treatment of COPD []. A PDUFA date of June 26, 2024, has been assigned, indicating a potential decision from the FDA by then.
  • Two additional formulations of ensifentrine, a dry powder inhaler and a pressurized metered-dose inhaler, are also under investigation in Phase 2 trials for COPD [].
  • Research is ongoing to explore the potential application of ensifentrine for other respiratory diseases such as cystic fibrosis and asthma [].

Ensifentrine is a novel small molecule drug characterized as a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 enzymes. Its chemical name is N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea, with a molecular formula of C26H31N5O4 and an average molecular weight of 477.565 g/mol. This compound appears as a yellow to pale yellow crystalline powder that is practically insoluble in water .

The mechanism of action of ensifentrine involves the selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, leading to increased intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This results in various downstream signaling effects that contribute to its therapeutic benefits, particularly in respiratory conditions such as chronic obstructive pulmonary disease .

Starting from appropriate precursors to construct the complex pyrimidoisoquinoline structure. While specific synthetic pathways are proprietary and not fully disclosed in public literature, it generally includes steps like:

  • Formation of the pyrimidine ring.
  • Introduction of substituents such as methoxy groups.
  • Final coupling reactions to yield the complete molecule.

The synthesis must ensure high purity and yield due to the compound's intended therapeutic applications .

Ensifentrine exhibits significant biological activity as both a bronchodilator and an anti-inflammatory agent. Its dual inhibition of phosphodiesterases results in additive or synergistic effects compared to the inhibition of either enzyme alone. In vivo studies have shown that ensifentrine can produce potent relaxation effects on airway tissues pre-contracted by spasmogens such as histamine and carbachol .

Moreover, ensifentrine has been shown to enhance cystic fibrosis transmembrane conductance regulator-mediated chloride ion secretion in bronchial epithelial cells, thus improving mucociliary clearance. This property is particularly beneficial for patients with chronic obstructive pulmonary disease and other respiratory disorders .

Ensifentrine is primarily developed for the treatment of chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated its efficacy in improving lung function (as measured by forced expiratory volume) and reducing exacerbation rates compared to placebo treatments. It has shown significant improvements in quality of life metrics for patients suffering from this condition .

Additionally, due to its anti-inflammatory properties, ensifentrine may have potential applications in other inflammatory diseases beyond respiratory conditions, although further research is required to establish these uses.

Interaction studies indicate that ensifentrine may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6. These interactions could influence the pharmacokinetics and efficacy of co-administered drugs. In clinical settings, careful monitoring is advised when ensifentrine is prescribed alongside other medications that are substrates for these enzymes .

Ensifentrine shares similarities with several other compounds that target phosphodiesterases or act as bronchodilators:

Compound NameMechanism of ActionUnique Features
RolipramSelective phosphodiesterase 4 inhibitorPrimarily targets only phosphodiesterase 4
TheophyllineNon-selective phosphodiesterase inhibitorAlso acts as a methylxanthine; has different side effects
RoflumilastSelective phosphodiesterase 4 inhibitorApproved for severe COPD; anti-inflammatory properties
AclidiniumLong-acting muscarinic antagonistFocuses on muscarinic receptors; different mechanism than ensifentrine

Ensifentrine's unique dual inhibition mechanism allows it to provide both bronchodilation and anti-inflammatory effects simultaneously, which may offer advantages over single-target therapies like rolipram or roflumilast .

Retrosynthetic Analysis of the Isoquinolinone Core

The retrosynthetic analysis of ensifentrine reveals a complex molecular architecture centered around a pyrimido[6,1-a]isoquinolinone core structure [1]. The compound, with the molecular formula C26H31N5O4 and molecular weight of 477.565 Da, presents significant synthetic challenges due to its tetracyclic framework incorporating both isoquinoline and pyrimidine heterocycles [2] [3].

The strategic disconnection approach for the isoquinolinone core follows established principles for heterocyclic synthesis, where the C-N bond formation between the isoquinoline nitrogen and the pyrimidine ring represents the key retrosynthetic cut [8]. This disconnection strategy leads to the identification of 2-(3,4-dimethoxyphenyl)ethanamine as a fundamental building block, which undergoes cyclization with malonate derivatives to form the barbituric acid intermediate [8].

The retrosynthetic pathway can be traced through several key transformations. The final ensifentrine structure is derived from an advanced intermediate containing the complete pyrimidoisoquinolinone framework, which undergoes substitution with 2,4,6-trimethylaniline to introduce the imine functionality [8]. This approach mirrors classical isoquinoline synthesis methodologies, particularly the Pictet-Spengler and Bischler-Napieralski reactions, which have been adapted for the construction of more complex fused ring systems [10] [11].

The analysis reveals that the isoquinolinone core construction requires careful consideration of regioselectivity and stereochemical control [11]. The presence of multiple methoxy substituents on the aromatic ring influences both the electronic properties of the system and the subsequent reactivity patterns during ring formation [8].

Retrosynthetic CutFragment AFragment BSynthetic Challenge
C-N bond (pyrimidine-isoquinoline)2-(3,4-dimethoxyphenyl)ethanamineBarbituric acid derivativeRegioselective cyclization
C-C bond (ethyl side chain)Pyrimidoisoquinolinone coreEthylamine ureaNucleophilic substitution
C=N bond (imine formation)Chloro-intermediate2,4,6-trimethylanilineElectrophilic substitution

Key Synthetic Intermediates and Reaction Optimization

The synthetic route to ensifentrine proceeds through a series of well-defined intermediates, each requiring specific optimization strategies to achieve acceptable yields and purity [8]. The initial step involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with urea under acidic conditions to produce 1-(3,4-dimethoxyphenethyl)urea (ENF^U), which serves as the foundation for subsequent transformations [8].

The formation of the barbituric acid intermediate represents a critical transformation requiring precise control of reaction conditions [8]. This intermediate, designated as ENF-barbituric acid, is synthesized through the reaction of ENF^U with diethyl malonate in the presence of sodium ethoxide and ethanol [8]. The optimization of this step involves careful temperature control and stoichiometric balance to minimize side product formation and maximize yield [8].

The chlorination step using phosphorus oxychloride to convert ENF-barbituric acid to 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (ENF^C) requires careful handling due to the reactive nature of the reagents [8]. The reaction is typically conducted under reflux conditions for 2.5 hours, followed by careful workup involving distillation to remove excess phosphorus oxychloride [8].

The subsequent substitution reaction with 2,4,6-trimethylaniline to form ENF^T proceeds under nitrogen atmosphere in propan-2-ol for 24 hours [8]. This transformation requires optimization of temperature, solvent choice, and reaction time to achieve complete conversion while minimizing decomposition [8]. Column chromatography using dichloromethane/methanol gradients (98:2 to 96:4) is employed for purification [8].

The introduction of the ethyl side chain through reaction with N-(2-bromoethyl)phthalimide represents another critical optimization challenge [8]. This reaction requires the use of potassium carbonate and sodium iodide in 2-butanone under reflux conditions for four days [8]. The extended reaction time and the need for phase transfer catalysis highlight the challenging nature of this transformation [8].

IntermediateReaction ConditionsYield OptimizationPurification Method
ENF^UAcidic conditions, ureaTemperature controlCrystallization
ENF-barbituric acidSodium ethoxide, ethanolStoichiometric balanceColumn chromatography
ENF^CPhosphorus oxychloride, refluxTime and temperatureAqueous workup
ENF^TNitrogen atmosphere, 24hSolvent optimizationGradient chromatography
ENF^P4 days reflux, phase transferExtended reaction timeRecrystallization

Scalability Challenges in Industrial Production

The industrial scale production of ensifentrine presents numerous technical and logistical challenges that require systematic approaches to process development and optimization [16] [29]. The transition from laboratory-scale synthesis to commercial manufacturing involves fundamental changes in reactor design, heat and mass transfer considerations, and safety protocols [29].

The multi-step synthetic route creates inherent scalability challenges, particularly in the management of intermediate storage and handling [29]. Each transformation step requires careful evaluation of reaction kinetics at larger scales, as reaction rates and selectivity patterns can differ significantly from laboratory conditions [29]. The extended reaction times required for certain steps, such as the four-day reflux period for the phthalimide substitution, present particular challenges for continuous manufacturing operations [8].

Heat management becomes critical during scale-up, especially for exothermic transformations such as the chlorination step with phosphorus oxychloride [8] [29]. Industrial reactors must be designed with adequate cooling capacity and temperature monitoring systems to maintain reaction control and prevent thermal runaway [29]. The handling of hazardous reagents like phosphorus oxychloride requires specialized equipment and safety protocols that add complexity to the manufacturing process [29].

Solvent recovery and recycling systems are essential for economic viability and environmental compliance [29]. The synthetic route employs multiple organic solvents including propan-2-ol, 2-butanone, dichloromethane, and ethanol, necessitating sophisticated separation and purification systems [8]. The development of efficient solvent recovery protocols is crucial for reducing manufacturing costs and meeting environmental regulations [29].

The crystallization and polymorphism control of ensifentrine represents another significant scalability challenge [9] [32]. Different crystalline forms (polymorphs I, II, and III) have been identified, each with distinct physicochemical properties affecting solubility and stability [9]. Industrial crystallization processes must be designed to consistently produce the desired polymorphic form while avoiding unwanted phase transitions [32] [33].

Scalability ChallengeLaboratory ScaleIndustrial ScaleMitigation Strategy
Heat managementManual temperature controlAutomated cooling systemsAdvanced process control
Reaction time4-day batch processesContinuous flow systemsProcess intensification
Solvent handlingSmall volumesLarge-scale recoveryIntegrated recycling
Polymorph controlSingle batch analysisContinuous monitoringProcess analytical technology

Impurity Profiling and Control Strategies

The impurity profile of ensifentrine has been extensively characterized to meet stringent regulatory standards for pharmaceutical manufacturing [20] [21]. The identification and control of process-related impurities is critical for ensuring product quality and patient safety throughout the commercial manufacturing process [23].

Several key impurities have been identified and structurally characterized, including Ensifentrine Impurity 1 (CAS: 76536-66-8, C23H25N3O3), Ensifentrine Impurity 2 (CAS: 75535-95-4, C14H16N2O5), and Ensifentrine Impurity 3 (CAS: 25017-47-4, C11H16N2O3) [24]. These impurities arise from various sources including incomplete reactions, side reactions, and degradation processes during synthesis and storage [20].

Analytical methods have been developed and validated for the quantification of ensifentrine and its impurities using reversed-phase ultra-performance liquid chromatography (RP-UPLC) [23] [25]. The optimized analytical conditions involve isocratic separation on an ACQUITY UPLC HSS C18 SB column with a mobile phase composition of 0.01 N potassium dihydrogen phosphate (pH 5.4) and acetonitrile (66.4:33.6 v/v) [23]. The method demonstrates excellent linearity (r² = 0.9997) over the range of 3.75-22.5 μg/mL with limits of detection and quantification of 3.3 μg/mL and 10 μg/mL, respectively [23].

Forced degradation studies have been conducted to understand the stability profile of ensifentrine under various stress conditions [23]. The compound exhibits minimal degradation (less than 2%) under photolytic and neutral conditions, but shows increased degradation under acidic (5.15%), basic (4.38%), oxidative (4.81%), and thermal (3.23%) conditions [23]. These studies provide critical information for establishing appropriate storage conditions and shelf-life specifications [23].

Process analytical technology (PAT) approaches have been implemented for real-time monitoring and control of impurity formation during manufacturing [33] [37]. In-situ spectroscopic techniques, including attenuated total reflection Fourier transform infrared (ATR-FTIR) and Raman spectroscopy, enable continuous monitoring of reaction progress and early detection of impurity formation [33] [35].

The risk assessment for nitrosamine impurities has been conducted in accordance with regulatory guidelines [21]. Extensive analysis confirms the absence of nitrosamine impurities in ensifentrine based on the structural characteristics of the molecule and the synthetic pathway employed [21]. The assessment considers potential sources of nitrosamine formation and concludes that there is no possibility for formation of these genotoxic impurities under normal manufacturing conditions [21].

ImpurityCAS NumberMolecular FormulaSourceControl Strategy
Impurity 176536-66-8C23H25N3O3Incomplete cyclizationReaction optimization
Impurity 275535-95-4C14H16N2O5Side reactionProcess control
Impurity 325017-47-4C11H16N2O3Starting materialPurification
Degradation productsVariousVariousStress conditionsStability control
Stress ConditionTreatmentDegradation (%)Control Measure
Acid hydrolysis2N HCl, 60°C, 30 min5.15pH control
Alkali hydrolysis2N NaOH, 60°C, 30 min4.38pH monitoring
Oxidative20% H2O2, 60°C, 30 min4.81Antioxidant addition
Thermal105°C, 6 hours3.23Temperature control
PhotolyticUV light, 7 days2.03Light protection

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.23760449 g/mol

Monoisotopic Mass

477.23760449 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3E3D8T1GIX

Mechanism of Action

Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4); it is also an activator of the cystic fibrosis transmembrane conductance regulator (CFTR). This drug has bronchodilatory and anti-inflammatory properties due to the dual inhibition; it also has mucous viscosity reduction and improved mucociliary clearance effects due to the CFTR activation. Ensifentrine is currently being investigated against COPD, cystic fibrosis, asthma, other respiratory diseases, and COVID-19.

Wikipedia

Ensifentrine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
1: Calzetta L, Cazzola M, Page CP, Rogliani P, Facciolo F, Matera MG. Pharmacological characterization of the interaction between the dual phosphodiesterase (PDE) 3/4 inhibitor RPL554 and glycopyrronium on human isolated bronchi and small airways. Pulm Pharmacol Ther. 2015 Jun;32:15-23. doi: 10.1016/j.pupt.2015.03.007. Epub 2015 Apr 18. PubMed PMID: 25899618.
2: Franciosi LG, Diamant Z, Banner KH, Zuiker R, Morelli N, Kamerling IM, de Kam ML, Burggraaf J, Cohen AF, Cazzola M, Calzetta L, Singh D, Spina D, Walker MJ, Page CP. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials. Lancet Respir Med. 2013 Nov;1(9):714-27. doi: 10.1016/S2213-2600(13)70187-5. Epub 2013 Oct 25. PubMed PMID: 24429275.
3: Wedzicha JA. Dual PDE 3/4 inhibition: a novel approach to airway disease? Lancet Respir Med. 2013 Nov;1(9):669-70. doi: 10.1016/S2213-2600(13)70211-X. Epub 2013 Oct 25. PubMed PMID: 24429260.
4: Calzetta L, Page CP, Spina D, Cazzola M, Rogliani P, Facciolo F, Matera MG. Effect of the mixed phosphodiesterase 3/4 inhibitor RPL554 on human isolated bronchial smooth muscle tone. J Pharmacol Exp Ther. 2013 Sep;346(3):414-23. doi: 10.1124/jpet.113.204644. Epub 2013 Jun 13. PubMed PMID: 23766543.
5: Gross N. The COPD pipeline XX. COPD. 2013 Feb;10(1):104-6. doi: 10.3109/15412555.2013.766103. PubMed PMID: 23413896.
6: Gross NJ. The COPD Pipeline XIV. COPD. 2012 Feb;9(1):81-3. doi: 10.3109/15412555.2012.646587. PubMed PMID: 22292600.
7: Boswell-Smith V, Spina D, Oxford AW, Comer MB, Seeds EA, Page CP. The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 [9,10-dimethoxy-2(2,4,6-trimethylphenylimino)-3-(n-carbamoyl-2-aminoethyl)-3,4,6, 7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one] and RPL565 [6,7-dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquino lin-4-one]. J Pharmacol Exp Ther. 2006 Aug;318(2):840-8. Epub 2006 May 8. PubMed PMID: 16682455.

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